Tylophorinidine
Overview
Description
Tylophorinidine is a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, which belongs to the Asclepiadaceae family . This compound has garnered significant attention due to its diverse biological activities, including immunosuppressive, antitumor, antibacterial, antifungal, and antiamoebic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tylophorinidine can be synthesized through various methods, including the isolation from the aerial parts (leaves and stems) of Tylophora indica . The isolation process involves chromatographic and spectroscopic techniques . Additionally, biotechnological production methods, such as inducing hairy roots mediated by Agrobacterium rhizogenes and growing them in liquid suspension culture, have been employed to maximize biomass and this compound production .
Industrial Production Methods
Industrial production of this compound is still a challenging task due to the complexity of its synthesis and the need for efficient extraction protocols . The maceration technique has been identified as a viable and efficient method for extracting this compound .
Chemical Reactions Analysis
Types of Reactions
Tylophorinidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives . These products are often studied for their enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.
Medicine: Investigated for its antitumor, antibacterial, antifungal, and antiamoebic properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Tylophorinidine exerts its effects through various molecular targets and pathways . It has been shown to rapidly diminish cyclin D1, reduce protein biosynthesis, and prevent vascular smooth muscle cell proliferation in vitro . These actions contribute to its antiproliferative effects in cancer cells and its potential as an anticancer agent .
Comparison with Similar Compounds
Tylophorinidine is closely related to other phenanthroindolizidine alkaloids, such as tylophorine and tylophorinine . These compounds share similar structures and biological activities but differ in their specific chemical properties and mechanisms of action . This compound is unique due to its specific molecular targets and pathways, which contribute to its distinct biological effects .
List of Similar Compounds
- Tylophorine
- Tylophorinine
- O-methyl this compound
- Septicine
Properties
IUPAC Name |
(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFIDYCYVJWPPL-PGRDOPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186239 | |
Record name | Tylophorinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32523-69-6 | |
Record name | Tylophorinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tylophorinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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